molecular formula C18H18BrN3O4S2 B2481460 1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide CAS No. 956271-18-4

1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2481460
CAS No.: 956271-18-4
M. Wt: 484.38
InChI Key: LEEGKFANQGCCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with bromobenzenesulfonyl and sulfonamide groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, with reaction conditions involving solvents like dimethylformamide (DMF) and bases like potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for these reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromobenzenesulfonyl group can participate in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-bromobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O4S2/c1-13-18(28(25,26)21(3)16-7-5-4-6-8-16)14(2)22(20-13)27(23,24)17-11-9-15(19)10-12-17/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEGKFANQGCCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.